2-methoxy-4-(2-nitro-3H-benzo[f]chromen-3-yl)phenyl methyl ether
Overview
Description
2-methoxy-4-(2-nitro-3H-benzo[f]chromen-3-yl)phenyl methyl ether is a complex organic compound that belongs to the class of chromenes. Chromenes are bicyclic aromatic heterocyclic compounds consisting of a benzene ring fused to an oxygen-containing pyran ring. This compound is characterized by the presence of a 3,4-dimethoxyphenyl group and a nitro group attached to the chromene core. Chromenes and their derivatives are known for their diverse pharmacological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 2-methoxy-4-(2-nitro-3H-benzo[f]chromen-3-yl)phenyl methyl ether can be achieved through various synthetic routes. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with nitromethane in the presence of a base to form the corresponding nitrostyrene intermediate. This intermediate is then subjected to a cyclization reaction with a suitable dienophile, such as 2H-chromene, under acidic conditions to yield the desired product . Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
2-methoxy-4-(2-nitro-3H-benzo[f]chromen-3-yl)phenyl methyl ether undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. For example, the nitro group can be reduced to an amino group using hydrogenation or chemical reduction methods. The compound can also undergo electrophilic substitution reactions at the aromatic ring, leading to the formation of various substituted derivatives . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-methoxy-4-(2-nitro-3H-benzo[f]chromen-3-yl)phenyl methyl ether has been extensively studied for its potential applications in various fields of scientific research. In chemistry, it serves as a versatile scaffold for the synthesis of novel compounds with potential biological activities. In biology and medicine, chromene derivatives have shown promising results as anti-cancer, anti-inflammatory, and antimicrobial agents . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool for drug discovery and development.
Mechanism of Action
The mechanism of action of 2-methoxy-4-(2-nitro-3H-benzo[f]chromen-3-yl)phenyl methyl ether involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects. Additionally, the chromene core can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
2-methoxy-4-(2-nitro-3H-benzo[f]chromen-3-yl)phenyl methyl ether can be compared with other similar compounds, such as 2H-chromenes, benzochromenes, and fused chromenes. These compounds share a common chromene core but differ in their substituents and structural features. For example, 2H-chromenes are simpler in structure and lack the fused benzene ring, while benzochromenes have additional aromatic rings fused to the chromene core . The presence of the 3,4-dimethoxyphenyl and nitro groups in this compound imparts unique chemical and biological properties, making it distinct from other chromene derivatives .
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2-nitro-3H-benzo[f]chromene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO5/c1-25-19-10-8-14(11-20(19)26-2)21-17(22(23)24)12-16-15-6-4-3-5-13(15)7-9-18(16)27-21/h3-12,21H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNNONMJISFFDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(=CC3=C(O2)C=CC4=CC=CC=C43)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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